molecular formula C11H22O2 B14002141 2-Tert-butyl-2,3,3-trimethylbutanoic acid CAS No. 16021-12-8

2-Tert-butyl-2,3,3-trimethylbutanoic acid

Cat. No.: B14002141
CAS No.: 16021-12-8
M. Wt: 186.29 g/mol
InChI Key: LVAGKFXWQHOSOQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C11H22O2. It is a derivative of butanoic acid, characterized by the presence of a tert-butyl group and three methyl groups attached to the butanoic acid backbone. This compound is known for its unique structural features, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2,3,3-trimethylbutanoic acid typically involves the alkylation of butanoic acid derivatives. One common method is the reaction of tert-butyl chloride with 2,3,3-trimethylbutanoic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride .

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Hydrogen chloride, sulfuric acid

Major Products Formed:

    Oxidation: Ketones, alcohols

    Reduction: Alcohols

    Substitution: Tert-butyl esters, ethers

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Tert-butyl-2,3,3-trimethylbutanoic acid is unique due to its combination of a tert-butyl group and multiple methyl groups, which confer steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

16021-12-8

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-tert-butyl-2,3,3-trimethylbutanoic acid

InChI

InChI=1S/C11H22O2/c1-9(2,3)11(7,8(12)13)10(4,5)6/h1-7H3,(H,12,13)

InChI Key

LVAGKFXWQHOSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C(=O)O)C(C)(C)C

Origin of Product

United States

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